molecular formula C11H15ClFNO B11823436 [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride

[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride

Cat. No.: B11823436
M. Wt: 231.69 g/mol
InChI Key: IEFDSESQKUMAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.69 g/mol . This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a phenyl group, making it a versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of fluorinating agents such as AlF3 and CuF2 at elevated temperatures (450–500°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups onto the phenyl ring .

Scientific Research Applications

[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the pyrrolidine ring contributes to its three-dimensional structure and potential biological activity .

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

(2-fluoro-4-pyrrolidin-3-ylphenyl)methanol;hydrochloride

InChI

InChI=1S/C11H14FNO.ClH/c12-11-5-8(1-2-10(11)7-14)9-3-4-13-6-9;/h1-2,5,9,13-14H,3-4,6-7H2;1H

InChI Key

IEFDSESQKUMAPP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2)CO)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.